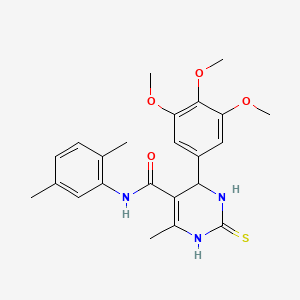
N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound is characterized by its complex structure that incorporates thioxo and carboxamide functional groups, which are known to enhance biological activity. The following sections explore its biological properties, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N3O3S, with a molecular weight of 411.52 g/mol. The structural features that contribute to its biological activity include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.52 g/mol |
| Purity | Typically 95% |
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial potential of this compound. It has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating significant antimicrobial activity comparable to conventional antibiotics such as ciprofloxacin and ketoconazole .
Antitumor Activity
The compound has also shown promise in antitumor studies. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines including KB (human oral cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis revealed that modifications in the side chains could enhance its antitumor efficacy .
The proposed mechanism of action involves the inhibition of topoisomerase II and interaction with DNA. This interaction is crucial for disrupting the replication process in cancer cells. Molecular docking studies have provided insights into how this compound binds effectively to target sites on DNA .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of microorganisms. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains.
Study 2: Antitumor Screening
A study focused on evaluating the cytotoxic effects of this compound on human tumor cell lines revealed that it induced apoptosis in cancer cells while sparing normal cells. The findings suggest potential therapeutic applications in oncology .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-12-7-8-13(2)16(9-12)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPITOWQUKMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













